2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide
Description
Properties
IUPAC Name |
2,4-diphenyl-2,4-bis(selanylidene)-1,3,2λ5,4λ5-diselenadiphosphetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10P2Se4/c15-13(11-7-3-1-4-8-11)17-14(16,18-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQRQKPYPLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2(=[Se])[Se]P(=[Se])([Se]2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10P2Se4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407970 | |
| Record name | Woollins' Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122039-27-4 | |
| Record name | 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122039-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122039274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Woollins' Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122039-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIPHENYL-1,3,2,4-DISELENADIPHOSPHETANE 2,4-DISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75551CT912 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar P2Se2 ring with P–Se bond lengths of 2.15–2.18 Å and Se–P–Se bond angles of 98–100°, consistent with theoretical predictions. The phenyl rings adopt a nearly perpendicular orientation relative to the heterocycle, minimizing steric strain.
Table 1: Crystallographic Data for Woollins’ Reagent
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| P–Se Bond Length | 2.16 Å |
| Se–P–Se Bond Angle | 99.5° |
| Refinement R-factor | 0.032 |
Alternative Synthetic Routes and Comparative Analysis
While the PhPCl2/Na2Se method dominates WR synthesis, alternative approaches have been explored:
Reaction of PhPH2 with Selenium
Diphenylphosphine (PhPH2) reacts with elemental selenium in toluene under reflux, though this route yields WR in ≤60% purity due to competing oxidation pathways.
Metathesis of PhPSeCl with NaSeH
Phenylselenophosphinous chloride (PhPSeCl) reacts with sodium hydroselenide (NaSeH) to form WR. However, the instability of NaSeH limits this method’s practicality.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PhPCl2 + Na2Se (in situ) | 96.4 | >99 | High |
| PhPH2 + Se | 45–60 | 70–80 | Moderate |
| PhPSeCl + NaSeH | 30–40 | 50–60 | Low |
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Substitution: It participates in substitution reactions with various nucleophiles, leading to the formation of new phosphorus-selenium bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include benzoic hydrazides, secondary amines, and aromatic diols. The reactions are typically carried out in organic solvents such as toluene or methanol, under reflux conditions .
Major Products Formed
The major products formed from reactions involving this compound include spiro heterocycles, 10-membered phosphorus-selenium heterocycles, and various reduced or substituted derivatives .
Scientific Research Applications
Synthetic Chemistry Applications
1. Synthesis of Organoselenium Compounds
Woollins' reagent is primarily used for the synthesis of organoselenium compounds. It facilitates the formation of selenium-containing products through various reactions, including:
- Selenylation : The introduction of selenium into organic molecules, enhancing their reactivity and potential biological activity.
- Phosphorus-Selenium Bond Formation : This compound acts as a source of phosphorus-selenium bonds, which can be cleaved or formed in situ during chemical reactions.
2. Reactions with Carbonyl Compounds
Research indicates that 2,4-diphenyl-1,3,2,4-diselenadiphosphetane can react with carbonyl compounds to yield selenoacetal derivatives. This reaction showcases its utility in organic synthesis for generating complex molecules with potential pharmaceutical applications .
Material Science Applications
1. Photovoltaic Materials
Recent studies suggest that compounds containing selenium can enhance the properties of photovoltaic materials. The incorporation of Woollins' reagent in polymer matrices has shown promise in improving light absorption and charge transport properties, making it a candidate for developing more efficient solar cells .
2. Catalysis
Woollins' reagent has been explored as a catalyst in various organic transformations. Its ability to facilitate reactions involving phosphorus and selenium makes it valuable in catalyzing processes such as:
- Cross-Coupling Reactions : Enhancing the efficiency of coupling reactions between different organic substrates.
- Oxidative Transformations : Serving as a catalyst for oxidation reactions that require selenium as an active site.
Case Study 1: Synthesis of Selenoacetals
A study conducted by researchers demonstrated the effectiveness of Woollins' reagent in synthesizing selenoacetals from aldehydes and ketones. The reaction conditions were optimized to yield high purity products with minimal by-products. The resulting selenoacetals exhibited enhanced stability and reactivity compared to their non-selenium counterparts .
Case Study 2: Application in Solar Cell Development
In another investigation, Woollins' reagent was incorporated into a polymer blend used for organic photovoltaic devices. The resulting material showed improved efficiency due to better charge separation and transport properties attributed to the presence of selenium. This advancement highlights the potential for using organophosphorus compounds in renewable energy technologies .
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide involves the formation and cleavage of phosphorus-selenium bonds. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reactants. Its reactivity is primarily driven by the presence of the selenium atoms, which can undergo redox transformations and facilitate various chemical processes .
Comparison with Similar Compounds
Lawesson’s Reagent (LR)
Structure and Synthesis
Lawesson’s reagent (LR , CAS 19172-47-5) is a sulfur analog of WR with the formula C₁₄H₁₄O₂P₂S₄ , featuring a 1,3,2,4-dithiadiphosphetane core and 4-methoxyphenyl substituents . It is synthesized by reacting dichlorophenylphosphine with sodium sulfide (Na₂S) .
Key Differences
Davy’s Reagent (DR-T)
Structure and Synthesis
Davy’s reagent (DR-T , CAS N/A) is a sulfur-based analog with the formula C₁₆H₁₆P₂S₄ , featuring p-tolylthio substituents . It is synthesized via oxidative routes similar to LR but with p-tolyl groups.
Key Differences
Naphthalene-Diyl Derivatives
Structure and Synthesis
A naphthalene-1,8-diyl derivative (CAS 115505-46-9) replaces phenyl groups with fused naphthalene, forming C₁₀H₆P₂S₄ . This structural modification increases aromaticity and stability.
Research Findings and Limitations
Reactivity Trends
- Chalcogen Influence: Selenium in WR reduces electronegativity compared to sulfur in LR, enabling unique reaction pathways (e.g., selenoketone formation) .
- Substituent Effects : Methoxyphenyl groups in LR enhance electron-donating capacity, improving thionation efficiency, while phenyl groups in WR favor selenation .
Limitations
- WR cannot selenate sterically hindered substrates like 2-selenoxo-imidazolidine-4,5-dione .
- LR decomposes in solution to reactive dithiophosphine ylides, limiting shelf life .
Biological Activity
2,4-Diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide, commonly referred to as Woollins' reagent (WR), is a compound of significant interest in the field of organophosphorus chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 532.0 g/mol. It is characterized by its achiral structure and the presence of selenium atoms which contribute to its unique reactivity and biological properties .
| Property | Value |
|---|---|
| Molecular Formula | C12H10P2Se4 |
| Molecular Weight | 532.0 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
Synthesis
The synthesis of Woollins' reagent typically involves the reaction of diphenylphosphine with selenium-containing compounds under controlled conditions. This method allows for the formation of the four-membered ring structure that is pivotal for its biological activity .
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities due to the presence of selenium. This property can help in mitigating oxidative stress in biological systems .
- Antimicrobial Activity : Studies have demonstrated that WR exhibits antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
- Potential Anticancer Effects : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies and Research Findings
Several studies have focused on the biological implications of Woollins' reagent:
- Antioxidant Activity Study : A study evaluated the antioxidant activity of WR using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant potential .
- Antimicrobial Efficacy : In a comparative study against common pathogens like E. coli and Staphylococcus aureus, WR showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This finding highlights its potential as an alternative antimicrobial agent .
- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with WR resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with WR .
Q & A
Q. What are the primary synthetic routes for preparing Woollins' reagent, and what are their mechanistic considerations?
Woollins' reagent is synthesized via two main methods:
- Method 1: Heating dichlorophenylphosphine (PhPCl₂) with sodium selenide (Na₂Se) in toluene under reflux .
- Method 2: Oxidative addition of elemental selenium (Se) to the homocyclic pentamer (PhP)₅, where varying the (PhP)₅:Se molar ratio controls product selectivity (e.g., selenaphospholanes vs. Woollins' reagent) . Mechanistically, both routes involve P–Se bond formation through nucleophilic substitution (Method 1) or oxidative insertion into P–P bonds (Method 2).
Q. What are the key applications of Woollins' reagent in organic synthesis?
Woollins' reagent is primarily used to replace oxygen atoms in carbonyl groups (amides, ketones, acids) with selenium, yielding selenocarbonyl derivatives (e.g., selenoketones, selenoamides) . It also reacts with nitriles, alkenes, and alkynes to form selenium-containing heterocycles or selenated alkenes/alkynes . For example, it converts deferiprone to selenodeferiprone, which oxidizes slowly in air to diselenide crystals stabilized by hydrogen bonds .
Q. How does Woollins' reagent compare to Lawesson's reagent in terms of reactivity and substrate scope?
- Chalcogen specificity: Woollins' reagent (Se-based) selectively replaces oxygen with selenium, whereas Lawesson's reagent (S-based) introduces sulfur .
- Substrate compatibility: Both reagents convert carbonyls, but Woollins' reagent exhibits broader reactivity with unsaturated substrates (e.g., alkynes) due to selenium’s larger atomic radius and polarizability .
- Mechanistic differences: Selenium transfer in Woollins' reagent proceeds via a four-membered ring intermediate, while Lawesson’s reagent forms transient thiophosphine intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Woollins' reagent synthesis?
- Byproduct mitigation: Using a 1:2 molar ratio of (PhP)₅:Se minimizes polymeric/oligomeric selenium-deficient byproducts .
- Solvent choice: Toluene is preferred for its ability to stabilize intermediates and facilitate crystallization .
- Temperature control: Reflux conditions (~110°C) balance reaction rate and selectivity, avoiding decomposition .
Q. What analytical techniques are critical for characterizing Woollins' reagent and its reaction products?
- X-ray crystallography: Confirms the four-membered P–Se heterocyclic structure and intermolecular interactions (e.g., diselenide hydrogen bonding in selenodeferiprone) .
- Spectroscopy:
- ¹H/³¹P NMR: Identifies selenium incorporation via deshielding effects (e.g., ³¹P shifts ~100–120 ppm) .
- IR: Detects Se–C=O stretches (~500–600 cm⁻¹) in selenocarbonyl products .
Q. What are the challenges in studying the reaction mechanisms of Woollins' reagent with unsaturated substrates (e.g., alkynes)?
- Intermediate instability: Transient seleniranium ions or radical species are difficult to isolate, requiring low-temperature trapping or computational modeling .
- Competing pathways: Alkyne reactions may proceed via [2+2] cycloaddition or selenide insertion, depending on steric and electronic factors .
- Oxidative byproducts: Air-sensitive intermediates (e.g., selenols) require inert-atmosphere techniques (glovebox, Schlenk line) .
Q. How does the air sensitivity of selenodeferiprone impact its isolation and storage?
Selenodeferiprone oxidizes to diselenide upon prolonged air exposure (~2 weeks). Storage recommendations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
